molecular formula C8H6OS B1625077 1-(5-Ethynylthiophen-2-yl)ethanone CAS No. 658701-97-4

1-(5-Ethynylthiophen-2-yl)ethanone

Cat. No. B1625077
M. Wt: 150.2 g/mol
InChI Key: HPMWZCLCPNXGCU-UHFFFAOYSA-N
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Description

1-(5-Ethynylthiophen-2-yl)ethanone, also known as ET, is an organic compound that belongs to the class of α,β-unsaturated ketones. It has a molecular formula of C8H6OS and a molecular weight of 150.2 g/mol. ET is a yellowish liquid that is soluble in organic solvents, such as ethanol and acetone. It is an important intermediate in the synthesis of various bioactive compounds, including pharmaceuticals, agrochemicals, and natural products.

Scientific Research Applications

1. Novel Compound Identification in Forensic Toxicology

A study conducted by Bijlsma et al. (2015) focused on the identification of a novel cathinone derivative structurally similar to 1-(5-Ethynylthiophen-2-yl)ethanone. This compound was seized by customs and analyzed using advanced techniques like GC-MS and NMR, highlighting the importance of such compounds in forensic toxicology and law enforcement (Bijlsma et al., 2015).

2. Synthesis for Antitumor Activity

Mahmoud et al. (2021) explored the synthesis of novel thiazole derivatives using 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a building block. This research revealed the potential of these derivatives in antitumor activity against MCF-7 tumor cells (Mahmoud et al., 2021).

3. Photoinduced Direct Oxidative Annulation

Zhang et al. (2017) investigated a photoinduced direct oxidative annulation of compounds including 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanone and its analogs, demonstrating an oxidant and transition-metal-free method. This study presents the potential in organic synthesis and material science (Zhang et al., 2017).

4. HIV-1 Replication Inhibitors

Che et al. (2015) synthesized N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, identifying them as inhibitors of HIV-1 replication. This showcases the medicinal applications in antiviral drug development (Che et al., 2015).

5. Anti-Microbial Properties

Satya et al. (2022) conducted molecular docking and ADMET studies on Ethanone 1-(2-hydroxy-5-methyl phenyl), revealing its binding efficacy with proteins in Staphylococcus aureus and reporting its anti-microbial properties (Satya et al., 2022).

properties

IUPAC Name

1-(5-ethynylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c1-3-7-4-5-8(10-7)6(2)9/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMWZCLCPNXGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466436
Record name 1-(5-ethynylthiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethynylthiophen-2-yl)ethanone

CAS RN

658701-97-4
Record name 1-(5-ethynylthiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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